BenchChemオンラインストアへようこそ!

TP-050

Chemical Probe Target Validation GRIN2A

TP-050 is a B-level chemical probe (canSAR) with validated oral bioavailability and BBB penetration. Its ~19-fold functional selectivity for GluN2A (EC50=0.51μM) over GluN2D (9.6μM) enables precise target engagement studies in neuropsychiatric and synaptic plasticity research, minimizing off-target confounds. Ideal for in vivo LTP and behavioral assays.

Molecular Formula C16H15ClF2N6O
Molecular Weight 380.78 g/mol
Cat. No. B12410530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTP-050
Molecular FormulaC16H15ClF2N6O
Molecular Weight380.78 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)C2=CC(=NN12)CN3C(=CC(=N3)C(F)F)Cl)C(C)CC#N
InChIInChI=1S/C16H15ClF2N6O/c1-9(3-4-20)23-7-10(2)25-13(16(23)26)5-11(21-25)8-24-14(17)6-12(22-24)15(18)19/h5-7,9,15H,3,8H2,1-2H3/t9-/m1/s1
InChIKeyBEBDKSYNJJVZSO-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TP-050: Orally Bioavailable and Brain-Penetrant GluN2A/GluN2D Selective NMDAR Agonist for Neuroscience Research Procurement


TP-050 is a chemical probe compound classified as a selective positive allosteric modulator (PAM) / agonist of the N-methyl-D-aspartate receptor (NMDAR), specifically targeting the GluN2A and GluN2D subunits. It belongs to the pyrazolo[1,5-a]pyrazin-4-one chemical class and is characterized by oral bioavailability, blood-brain barrier (BBB) penetrance, and the ability to enhance hippocampal long-term potentiation (LTP) in vivo [1] . The compound is formally recognized as a B-level chemical probe for the GRIN2A (GluN2A) target by the canSAR chemistry knowledgebase [2].

Why TP-050 Cannot Be Substituted with Generic NMDAR Modulators: Subunit-Selectivity and Functional Differentiation


Substitution of TP-050 with generic NMDAR agonists, antagonists, or non-selective modulators introduces confounding variables that compromise experimental reproducibility and data interpretation. The NMDAR family comprises multiple heterotetrameric subunit combinations (GluN1 with GluN2A, GluN2B, GluN2C, or GluN2D), each with distinct neuroanatomical distributions, signaling kinetics, and roles in synaptic plasticity and pathophysiology [1]. TP-050 exhibits a specific EC50 profile with measurable differentiation between GluN2A (0.51 μM) and GluN2D (9.6 μM) subunits, while many in-class compounds either lack this selectivity fingerprint or possess opposing selectivity vectors (e.g., GluN2D-preferring agonists such as (RS)-(Tetrazol-5-yl)glycine with EC50 = 99 nM for GluN2D vs. 1.7 μM for GluN2A) . Furthermore, the oral bioavailability and BBB penetrance of TP-050, validated by in vivo LTP enhancement 24 h after 10 mg/kg oral administration in Sprague-Dawley rats [2], are not universal properties among NMDAR tool compounds, many of which require parenteral administration or fail to achieve sufficient brain exposure for behavioral or electrophysiological endpoints.

Quantitative Evidence Guide: TP-050 Differentiation vs. NMDAR Tool Compound Comparators


Chemical Probe Validation Status: TP-050 is Formally Classified as a B-Level GRIN2A Chemical Probe

TP-050 has been formally evaluated and classified as a B-level chemical probe for the GRIN2A (GluN2A) target by the canSAR chemistry knowledgebase, a comprehensive cancer and drug discovery resource. This classification indicates that TP-050 meets specific potency and selectivity thresholds suitable for use as a target-validation tool [1]. In contrast, many commercially available NMDAR modulators, including the widely used antagonist memantine and the agonist (RS)-(Tetrazol-5-yl)glycine, do not carry this formal chemical probe designation for GRIN2A, limiting their suitability for definitive target-validation experiments in which probe-grade compounds are required by journals and funding bodies [1] [2].

Chemical Probe Target Validation GRIN2A canSAR

GluN2A/GluN2D Selectivity Fingerprint: Quantitative Differentiation from GluN2D-Preferring Agonists

TP-050 exhibits an EC50 of 0.51 μM at GluN2A and 9.6 μM at GluN2D, yielding an approximately 19-fold functional preference for GluN2A over GluN2D under the tested assay conditions . This selectivity profile contrasts with (RS)-(Tetrazol-5-yl)glycine, a structurally distinct NMDAR agonist that displays an inverse selectivity vector: EC50 = 1.7 μM for GluN2A and 99 nM for GluN2D, equating to a ~17-fold preference for GluN2D over GluN2A . The opposing selectivity vectors between these two tool compounds have profound implications for experimental design in studies of synaptic plasticity, where GluN2A- and GluN2D-containing receptors differentially regulate LTP induction, spine morphology, and network excitability.

NMDAR Subunit Selectivity GluN2A GluN2D EC50

In Vivo Oral Bioactivity: Quantified LTP Enhancement in Hippocampus 24 h Post-Dose

TP-050 demonstrates quantifiable in vivo pharmacological activity following oral administration. In Sprague-Dawley rats, a single oral dose of TP-050 at 10 mg/kg induced significant enhancement of hippocampal long-term potentiation (LTP) measured 24 h post-administration [1]. This establishes that TP-050 not only crosses the blood-brain barrier but also accumulates in relevant brain regions at concentrations sufficient to modulate synaptic plasticity for an extended duration. By comparison, many in-class NMDAR PAMs reported in the literature exhibit either limited brain penetrance, require intravenous or intraperitoneal injection for efficacy, or have not been validated for in vivo LTP modulation at orally administered doses. For instance, the pyridopyrimidinone-based GluN2A PAMs described in comparator studies required optimization for improved pharmacokinetic profiles to achieve in vivo activity, and their LTP effects at comparable oral doses were not reported [2].

Long-Term Potentiation In Vivo Electrophysiology Oral Bioavailability Hippocampus

Blood-Brain Barrier Penetrance: Validated CNS Exposure Supporting In Vivo Target Engagement

TP-050 is documented to cross the blood-brain barrier (BBB) based on multiple vendor technical datasheets and the underlying primary research publication that characterized the pyrazolo[1,5-a]pyrazin-4-one series as 'brain-penetrable GluN2A-selective positive allosteric modulators' [1] . The BBB penetrance of TP-050 is functionally corroborated by the in vivo LTP enhancement data in rat hippocampus following oral administration [1]. While the primary literature does not report explicit brain-to-plasma concentration ratios or unbound brain concentrations for TP-050 specifically, the series-level designation as brain-penetrant distinguishes TP-050 from numerous NMDAR ligands that fail to achieve adequate CNS exposure. For example, TCN 201, a GluN2A-selective antagonist, demonstrates subunit selectivity but lacks established oral bioavailability or robust in vivo CNS target engagement data, limiting its utility for behavioral pharmacology studies [2].

Blood-Brain Barrier CNS Penetration Brain Exposure Pharmacokinetics

Optimal Research and Industrial Application Scenarios for TP-050 Procurement


Target Validation Studies Requiring Probe-Grade Chemical Tools for GluN2A-Containing NMDARs

TP-050 is ideally suited for academic and industry target validation programs investigating the therapeutic relevance of GluN2A-selective positive allosteric modulation. Its B-level chemical probe classification by canSAR [1] provides a level of qualification that satisfies the probe criteria increasingly mandated by high-impact journals and funding agencies for mechanistic target engagement studies. Researchers can deploy TP-050 to establish proof-of-concept that GluN2A PAM activity modulates disease-relevant phenotypes in cellular or in vivo models of neuropsychiatric disorders including schizophrenia, depression, and epilepsy, where GluN2A activation has been proposed as a therapeutic strategy [2].

Electrophysiology and Synaptic Plasticity Studies in Hippocampal Slice Preparations or In Vivo LTP Assays

Given its validated capacity to enhance hippocampal long-term potentiation (LTP) in vivo 24 h after a single 10 mg/kg oral dose in Sprague-Dawley rats [3], TP-050 is a valuable tool compound for electrophysiologists studying the subunit-specific contributions of NMDARs to synaptic plasticity. The compound's EC50 of 0.51 μM at GluN2A and 9.6 μM at GluN2D enables concentration-response experiments to dissect the relative contributions of GluN2A- and GluN2D-containing receptors to LTP induction, maintenance, and metaplasticity . This application is further supported by TP-050's BBB penetrance, allowing bath application in acute slice preparations with confidence that the compound will access postsynaptic NMDAR populations in physiologically relevant conformations.

Behavioral Pharmacology Studies in Rodent Models Requiring Non-Invasive Oral Dosing

For behavioral neuroscientists conducting cognitive, affective, or social behavior assays in rodents, TP-050's oral bioavailability and BBB penetrance eliminate the need for stressful and potentially confounding injection procedures (intraperitoneal, intravenous, or intracerebroventricular) required by many alternative NMDAR tool compounds. The established dose of 10 mg/kg p.o. [3] provides a starting point for dose-response and time-course optimization in behavioral paradigms. Studies investigating GluN2A-specific roles in learning and memory, anxiety, sensorimotor gating (prepulse inhibition), or social cognition can leverage TP-050 to achieve sustained CNS target engagement without the acute stress artifacts associated with parenteral administration.

Selectivity Profiling and Counter-Screening Against GluN2D-Containing or AMPA Receptors

TP-050's ~19-fold functional preference for GluN2A (EC50 = 0.51 μM) over GluN2D (EC50 = 9.6 μM) , coupled with the series-level observation that related pyrazolo[1,5-a]pyrazin-4-one compounds exhibit reduced AMPA receptor binding activity [2], makes it a useful tool in selectivity profiling cascades. Researchers seeking to differentiate GluN2A-mediated effects from those mediated by GluN2D-containing receptors can employ TP-050 in parallel with GluN2D-preferring agonists such as (RS)-(Tetrazol-5-yl)glycine (EC50 = 99 nM GluN2D vs. 1.7 μM GluN2A) to establish subunit-specific pharmacological fingerprints. This combinatorial approach strengthens the interpretation of results from knockdown, knockout, or overexpression models where compensatory changes in NMDAR subunit composition may occur.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for TP-050

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.